2-Bromo-1-(2,5-dichlorophenyl)ethanone
Overview
Description
2-Bromo-1-(2,5-dichlorophenyl)ethanone is a chemical compound that is part of a broader class of brominated aromatic ketones. These compounds are of interest due to their potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of bromine and chlorine atoms on the aromatic ring can make these compounds suitable for further functionalization through various chemical reactions.
Synthesis Analysis
The synthesis of related brominated aromatic ketones typically involves halogenation, acylation, and sometimes complex multi-step procedures to achieve the desired substitution pattern on the aromatic ring. For instance, the synthesis of enantiomerically pure diarylethanes, which are structurally related to 2-Bromo-1-(2,5-dichlorophenyl)ethanone, has been achieved through a 7-step procedure starting from a related bromo-chlorophenyl ketone . The synthesis of 2-Bromo-2',4'-dichloroacetophenone, a compound with a similar substitution pattern, was accomplished in three steps: bromination, chlorination, and acylation, starting from glacial acetic acid and m-dichlorobenzene .
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones is characterized by the presence of a carbonyl group attached to an aromatic ring that is further substituted with halogen atoms. The molecular structure and vibrational frequencies of these compounds can be investigated using computational methods such as Density Functional Theory (DFT) and compared with experimental data such as X-ray diffraction (XRD) and infrared (IR) spectroscopy .
Chemical Reactions Analysis
Brominated aromatic ketones can undergo various chemical reactions, including nucleophilic substitution, which is a key reaction for further functionalization. For example, a study on the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanone derivatives, including those with dichlorophenyl substituents, provides insights into the reactivity of these compounds10. Additionally, the generation and interception of isobenzofurans from 2-(α-bromoalkyl)benzophenones demonstrate the reactivity of the bromomethyl group in intramolecular cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones, such as melting point, boiling point, density, and refractive index, can be determined experimentally. These properties are influenced by the molecular structure, particularly the presence and position of halogen substituents on the aromatic ring . The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated using computational chemistry methods and provide information on the charge transfer within the molecule .
Scientific Research Applications
Chemical Synthesis and Protective Group Application
2-Bromo-1-(2,5-dichlorophenyl)ethanone has been synthesized as a chemical compound with potential uses in various chemical reactions. Li Hong-xia (2007) discussed its synthesis and application as an effective chemical protective group, highlighting its stability and non-reactivity under certain conditions (Li Hong-xia, 2007).
Computational Studies and Reaction Analysis
T. Erdogan and F. Erdoğan (2019) conducted a computational study to investigate the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(2,5-dichlorophenyl)ethanone. Their research utilized Density Functional Theory calculations to analyze these reactions, providing insight into the molecular interactions and potential applications of these compounds (T. Erdogan & F. Erdoğan, 2019).
Synthesis of Chalcone Analogues
In the field of organic synthesis, research by C. Curti, A. Gellis, and P. Vanelle (2007) highlighted the use of 2-bromo-1-arylethanones in the synthesis of α,β-unsaturated ketones, particularly chalcone analogues. Their work demonstrated an electron-transfer chain reaction utilizing 2-bromo-1-arylethanones, showcasing the versatility of these compounds in synthesizing a range of organic molecules (Curti, Gellis, & Vanelle, 2007).
Biotransformation in Drug Synthesis
Yan-Li Miao et al. (2019) explored the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone, closely related to 2-bromo-1-(2,5-dichlorophenyl)ethanone, using a specific bacterial strain. This study demonstrated the potential of using biocatalysis for the enantioselective synthesis of chiral intermediates in drug development (Miao, Liu, He, & Wang, 2019).
DNA and RNA Binding Studies
N. Mandal et al. (2019) conducted a study on a copper(II) compound derived from a Schiff-base ligand related to 2-bromo-1-arylethanones. Their research focused on the DNA and RNA binding aspects of these compounds, contributing to the understanding of their interactions with biological molecules and potential applications in biochemistry (Mandal et al., 2019).
Development of Chiral Palladacycles
J. S. Yap et al. (2014) explored the synthesis of a novel chiral palladacycle using 1-(2,5-dichlorophenyl)ethanone. Their research highlights the use of these compounds in asymmetric synthesis, an essential aspect of producing enantiomerically pure pharmaceuticals (Yap, Li, Wong, Li, Pullarkat, & Leung, 2014).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(2,5-dichlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGILXRDUULAMPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373626 | |
Record name | 2-bromo-1-(2,5-dichlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,5-dichlorophenyl)ethanone | |
CAS RN |
4571-25-9 | |
Record name | 2-Bromo-1-(2,5-dichlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4571-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-1-(2,5-dichlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-(2,5-dichlorophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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